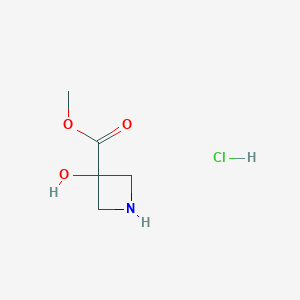

Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride

Description

Properties

IUPAC Name |

methyl 3-hydroxyazetidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c1-9-4(7)5(8)2-6-3-5;/h6,8H,2-3H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBQFPKSDRNFHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1884493-19-9 | |

| Record name | methyl 3-hydroxyazetidine-3-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of methyl 3-hydroxyazetidine-3-carboxylate hydrochloride typically involves the reaction of azetidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of azetidine-3-carboxylic acid with methanol in the presence of hydrochloric acid to yield the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of novel drugs, particularly those targeting neurological disorders. For instance, the compound serves as a precursor for synthesizing azetidine derivatives that exhibit pharmacological activity .

Case Study:

A study highlighted the synthesis of azetidine derivatives that showed potential as therapeutic agents against conditions such as autoimmune diseases and cancers. The compounds derived from this compound demonstrated significant biological activity, making them candidates for further drug development .

Biochemical Research

Mechanistic Studies:

Researchers employ this compound to investigate the roles of azetidine derivatives in biological systems. This compound aids in elucidating mechanisms of action for potential therapeutic agents, contributing to our understanding of various biochemical pathways .

Application Example:

In one study, azetidine derivatives were tested for their interaction with specific biological targets, revealing insights into their efficacy and safety profiles. Such studies are crucial for advancing drug discovery and development processes .

Material Science

Innovative Material Development:

The compound is explored for its potential applications in creating new materials with enhanced properties. Researchers investigate its use in developing polymers that exhibit improved stability and reactivity, which are essential for various industrial applications .

Data Table: Properties of Developed Materials

| Property | Value |

|---|---|

| Stability | High |

| Reactivity | Enhanced |

| Application Areas | Coatings, adhesives |

Organic Synthesis

Building Block for Complex Molecules:

this compound serves as a valuable building block in organic synthesis. Its ability to facilitate the construction of complex molecules is vital for both academic research and industrial applications .

Synthesis Example:

Recent research demonstrated the use of this compound in synthesizing novel heterocyclic amino acid derivatives through efficient synthetic routes involving reactions like the Suzuki–Miyaura cross-coupling .

Analytical Chemistry

Enhancing Detection Techniques:

In analytical chemistry, this compound is utilized to improve detection and quantification methods for other compounds. Its incorporation into analytical techniques enhances the accuracy and reliability of chemical analyses performed in laboratories .

Case Study:

A study utilized this compound in chromatographic techniques to separate and quantify related substances effectively. The results indicated improved sensitivity and specificity compared to traditional methods .

Mechanism of Action

The mechanism of action of methyl 3-hydroxyazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride can be compared with other similar compounds, such as:

Methyl azetidine-3-carboxylate hydrochloride: Similar in structure but lacks the hydroxyl group.

3-methoxyazetidine hydrochloride: Contains a methoxy group instead of a hydroxyl group.

3,3-difluoroazetidine hydrochloride: Contains fluorine atoms, which can significantly alter its chemical properties. The presence of the hydroxyl group in this compound makes it unique, as it can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity.

Biological Activity

Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its potential as a building block for various biologically active molecules. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₅H₉ClN₁O₃

- Structural Characteristics : The compound features a hydroxyl group, which enhances its reactivity and ability to form hydrogen bonds, influencing its biological interactions.

Biological Activity Overview

This compound exhibits various biological activities, primarily in the following areas:

- Enzyme Inhibition : It serves as a precursor for synthesizing enzyme inhibitors, which can modulate metabolic pathways.

- Receptor Modulation : The compound has potential as a receptor agonist or antagonist, impacting signaling pathways in cells.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity, although comprehensive data are still needed.

The mechanism of action involves binding to specific molecular targets such as enzymes and receptors. The hydroxyl group plays a crucial role in facilitating these interactions:

- Enzyme Interaction : The compound may inhibit enzyme activity by occupying the active site or altering enzyme conformation.

- Receptor Interaction : It can act as an agonist or antagonist, depending on the receptor type involved.

Synthesis and Derivatives

Research indicates that this compound can be synthesized through various chemical reactions, including oxidation and substitution reactions. These synthetic pathways allow for the creation of diverse derivatives with enhanced biological properties:

| Derivative | Biological Activity | Synthesis Method |

|---|---|---|

| Methyl azetidine-3-carboxylate | Moderate enzyme inhibition | Nucleophilic substitution |

| 3-methoxyazetidine hydrochloride | Enhanced receptor binding | Methoxylation reaction |

| 3,3-difluoroazetidine hydrochloride | Increased stability and potency | Fluorination reaction |

Case Studies and Research Findings

- Antimicrobial Studies :

- Enzyme Inhibition Research :

- Pharmacokinetic Studies :

Q & A

Basic: What are the validated synthetic routes for Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves ring-opening of azetidine derivatives followed by carboxylation and esterification. Key steps include protecting the hydroxyl group during carboxylation to prevent side reactions. Optimization can be achieved via factorial design experiments to evaluate parameters like temperature (e.g., 0–30°C), solvent polarity (e.g., DCM vs. THF), and catalyst loading (e.g., 1–5 mol% of DMAP). Reaction progress should be monitored by TLC or HPLC to identify intermediates and byproducts . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures high purity (>98%), as validated by analytical techniques like NMR and LC-MS .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm the azetidine ring structure, ester group (δ ~3.7 ppm for methyl ester), and hydroxyl proton (δ ~5.5 ppm).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity and resolve degradation products.

- X-ray Diffraction : For crystalline batches, single-crystal X-ray analysis verifies stereochemistry and hydrogen bonding of the hydroxyl group .

- Mass Spectrometry : HRMS (ESI+) confirms the molecular ion peak ([M+H] at m/z calculated for CHNOCl) .

Basic: How should researchers ensure the stability of this compound during storage?

Methodological Answer:

Stability studies under accelerated conditions (40°C/75% RH for 1–3 months) reveal degradation pathways, such as ester hydrolysis or hydroxyl group oxidation. Store the compound at -20°C in airtight, light-resistant containers under nitrogen to minimize moisture and oxidative degradation. Regular HPLC analysis (e.g., every 3 months) monitors purity, with deviations >2% prompting repurification .

Advanced: How can this compound be utilized in designing enzyme inhibitors?

Methodological Answer:

The azetidine ring’s constrained geometry and hydroxyl group make it a scaffold for targeting enzymes like acetylcholinesterase (AChE) or kinases. For example:

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions between the hydroxyl group and catalytic residues (e.g., AChE’s Ser203).

- SAR Analysis : Modify the ester group (e.g., replacing methyl with ethyl) and evaluate IC shifts in enzymatic assays.

- In Vitro Validation : Compare inhibition potency against reference standards (e.g., AChE/BChE-IN-3 hydrochloride, IC = 0.383 μM for eqBChE) .

Advanced: How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer:

Discrepancies in reported solubility (e.g., DMSO vs. water) often arise from pH-dependent ionization. To resolve:

pH-Solubility Profile : Measure solubility across pH 2–8 using shake-flask methods.

Counterion Effects : Compare hydrochloride salt vs. free base solubility in polar solvents.

Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via DSC/TGA to identify polymorphic forms .

Advanced: What in vitro models are suitable for evaluating the biological activity of Methyl 3-hydroxyazetidine-3-carboxylate derivatives?

Methodological Answer:

- Cell-Based Assays : Use HEK293 or SH-SY5Y cells to assess neuroprotective effects (e.g., via MTT assays under oxidative stress).

- Membrane Permeability : Perform Caco-2 monolayer studies to predict oral bioavailability.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine powders.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.